Quin 2

Übersicht

Beschreibung

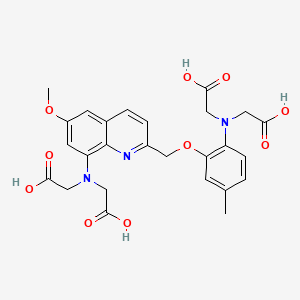

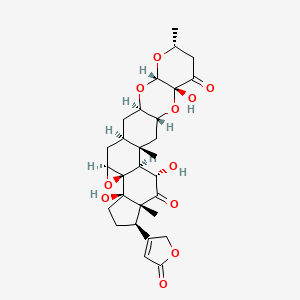

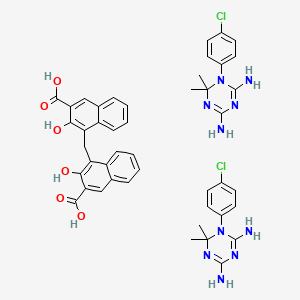

Quin-2 (potassium salt) is a high-affinity fluorescent calcium indicator with the chemical formula C26H27KN3O10 and a molecular weight of 580.611 g/mol . It is widely used in scientific research due to its high selectivity for calcium ions, which makes it ideal for monitoring low levels of calcium in resting cells .

Wissenschaftliche Forschungsanwendungen

Quin-2 (Kalium-Salz) wird in verschiedenen Bereichen der wissenschaftlichen Forschung verwendet:

Wirkmechanismus

Quin-2 (Kalium-Salz) übt seine Wirkung aus, indem es sich mit hoher Affinität an Calciumionen bindet. Die Bindung von Calciumionen induziert eine Konformationsänderung in der Verbindung, was zu einer Erhöhung der Fluoreszenzintensität führt. Diese Eigenschaft ermöglicht es Forschern, Calciumionenkonzentrationen in verschiedenen biologischen und chemischen Systemen quantitativ zu messen .

Wirkmechanismus

Target of Action

Quin 2, also known as N-(2-((8-(Bis(carboxymethyl)amino)-6-methoxy-2-quinolinyl)methoxy)-4-methylphenyl)-N-(carboxymethyl)glycine, is primarily targeted towards calcium ions (Ca2+) within the cell . It is a first-generation, membrane-impermeable fluorescent Ca2+ indicator .

Mode of Action

This compound demonstrates a strong affinity for calcium, resulting in a notable shift in ultraviolet absorption and fluorescence spectra between the bound and unbound states . It is sensitive enough to monitor low levels of calcium in resting cells .

Biochemical Pathways

This compound is an important metabolite in the kynurenine pathway of tryptophan catabolism leading to the de novo synthesis of nicotinamide adenine dinucleotide (NAD+) . During inflammation, the kynurenine pathway metabolises the essential amino acid tryptophan (TRP) potentially contributing to excitotoxicity via the release of quinolinic acid (QUIN) and 3-hydroxykynurenine (3HK) .

Pharmacokinetics

It is known that this compound is membrane-impermeable , which means it does not easily cross cell membranes. This property can affect its bioavailability within cells.

Result of Action

The binding of this compound to calcium ions can lead to changes in the production of reactive oxygen species, nitrite levels, activities of antioxidant enzymes, glutathione content, and damage to proteins and lipids . It can also alter the activities of electron transport chain complexes and ATP levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the indicator is ‘loaded’ into the cytosol by the intracellular hydrolysis of a permeant tetraacetoxymethyl ester . This suggests that the cellular environment and specific enzymatic activities can influence the action of this compound. Furthermore, the fluorescence of this compound can be affected by the presence of other ions in the environment, such as Zn2+ .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel und Reagenzien wie Kaliumhydroxid (KOH) oder Natriumhydroxid (NaOH) für die Deprotonierungsschritte .

Industrielle Produktionsverfahren

Die industrielle Produktion von Quin-2 (Kalium-Salz) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung automatisierter Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird durch Techniken wie Umkristallisation oder Chromatographie gereinigt .

Analyse Chemischer Reaktionen

Reaktionstypen

Quin-2 (Kalium-Salz) unterliegt hauptsächlich Komplexierungsreaktionen mit Calciumionen. Es nimmt typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen teil, da es eine stabile Struktur hat .

Häufige Reagenzien und Bedingungen

Das gebräuchlichste Reagenz, das mit Quin-2 (Kalium-Salz) verwendet wird, ist Calciumchlorid (CaCl2), das unter physiologischen Bedingungen einen Komplex mit der Verbindung bildet. Die Reaktion wird typischerweise in wässrigen Lösungen bei neutralem pH-Wert durchgeführt .

Hauptprodukte

Das Hauptprodukt, das aus der Reaktion von Quin-2 (Kalium-Salz) mit Calciumionen entsteht, ist der Quin-2-Calcium-Komplex, der verbesserte Fluoreszenzeigenschaften aufweist .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Fura-2: Ein weiterer Calcium-Indikator mit hoher Affinität und ähnlichen Fluoreszenzeigenschaften.

BAPTA: Ein Calcium-Chelator mit hoher Selektivität für Calciumionen.

Calcein: Ein fluoreszierender Farbstoff, der für die Calcium-Bildgebung verwendet wird.

Einzigartigkeit

Quin-2 (Kalium-Salz) ist einzigartig aufgrund seiner hohen Selektivität für Calciumionen und seiner Fähigkeit, unter einer Vielzahl von physiologischen Bedingungen effektiv zu funktionieren. Im Gegensatz zu einigen anderen Calcium-Indikatoren wird es nicht von Natriumgradienten, Membranpotentialen oder dem intrazellulären pH-Wert beeinflusst, was es zu einem zuverlässigen Werkzeug für die Calciumionen-Detektion macht .

Eigenschaften

IUPAC Name |

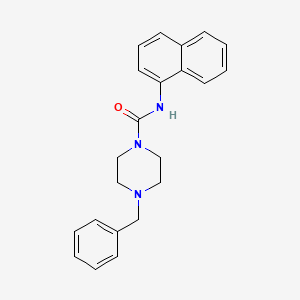

2-[2-[[8-[bis(carboxymethyl)amino]-6-methoxyquinolin-2-yl]methoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O10/c1-15-3-6-19(28(10-22(30)31)11-23(32)33)21(7-15)39-14-17-5-4-16-8-18(38-2)9-20(26(16)27-17)29(12-24(34)35)13-25(36)37/h3-9H,10-14H2,1-2H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBWMEWFFNUFLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401003065 | |

| Record name | 2,2'-{[2-({2-[Bis(carboxymethyl)amino]-5-methylphenoxy}methyl)-6-methoxyquinolin-8-yl]azanediyl}diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401003065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83014-44-2 | |

| Record name | Glycine, N-(2-((8-(bis(carboxymethyl)amino)-6-methoxy-2-quinolinyl)methoxy)-4-methylphenyl)-N-(carboxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083014442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-{[2-({2-[Bis(carboxymethyl)amino]-5-methylphenoxy}methyl)-6-methoxyquinolin-8-yl]azanediyl}diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401003065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quin 2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUIN2 FREE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6R8CW67YD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Quin2 detect changes in intracellular calcium concentration?

A1: Quin2 is a tetracarboxylic acid that exhibits fluorescence upon binding to Ca2+ ions. Its fluorescence intensity increases approximately fivefold when saturated with Ca2+ compared to its Ca2+-free form. [] This change in fluorescence intensity allows researchers to monitor intracellular Ca2+ fluctuations in real-time. []

Q2: Does Quin2 loading affect the cell's natural calcium handling mechanisms?

A2: While Quin2 is a powerful tool, high loading concentrations can interfere with cellular calcium homeostasis. Studies show that high levels of Quin2 can prolong or even inhibit contractile responses to agonists like carbachol or potassium depolarization in smooth muscle cells. [] Additionally, high Quin2 concentrations can diminish aggregation responses in platelets to various agonists. [] These effects are likely due to the high Ca2+-buffering capacity of Quin2 at high concentrations.

Q3: Can Quin2 differentiate between calcium influx from the extracellular environment and release from intracellular stores?

A3: Yes, experiments using calcium-free media have shown that Quin2 can distinguish between these two sources. For example, removing extracellular calcium significantly reduced the Quin2 fluorescence response to carbamylcholine in pancreatic acini, indicating a reliance on extracellular calcium influx for this response. []

Q4: What is the molecular formula and weight of Quin2?

A4: Quin2 has the molecular formula C30H33N3O10 and a molecular weight of 595.6 g/mol.

Q5: Does Quin2 exhibit any specific spectroscopic characteristics?

A5: Yes, Quin2 displays a shift in its fluorescence emission spectrum upon binding to Ca2+. This shift can be monitored to ensure successful loading and hydrolysis of the acetoxymethyl ester form (Quin2-AM) inside cells. []

Q6: How stable is Quin2 under different experimental conditions?

A6: Quin2 can be susceptible to photobleaching, especially with prolonged exposure to excitation light. To minimize this, researchers often employ intermittent excitation strategies during long-term recordings. []

Q7: Are there any compatibility concerns regarding Quin2 and specific cell types?

A7: Quin2-AM loading has been shown to induce toxicity in isolated hepatocytes, particularly at higher concentrations and longer incubation times. [, ] This toxicity may manifest as lipid peroxidation, lactate dehydrogenase leakage, and vitamin E loss. [, ]

Q8: Does Quin2 possess any catalytic properties relevant to its use in biological research?

A8: Quin2 is primarily a fluorescent indicator and does not exhibit significant catalytic activity relevant to its applications in studying intracellular calcium.

Q9: How do structural modifications to the Quin2 molecule affect its calcium-binding properties?

A10: While specific SAR studies on Quin2 are not detailed in the provided literature, modifications to the chelating tetracarboxylic acid moiety would likely impact its Ca2+ binding affinity and fluorescence properties. Researchers have developed analogs like Fura-2 and Indo-1 with improved fluorescence properties compared to Quin2. [, ]

Q10: What are the recommended storage conditions for Quin2?

A10: Quin2 and Quin2-AM are typically stored as stock solutions in anhydrous dimethyl sulfoxide at -20°C to minimize degradation.

Q11: Are there any specific formulation strategies employed to improve Quin2 delivery or stability?

A12: Quin2 is often used in its acetoxymethyl ester form (Quin2-AM) to facilitate its passage across cell membranes. Inside the cell, esterases cleave the AM groups, trapping the active, impermeant Quin2 molecule in the cytoplasm. []

Q12: Is there specific safety information available regarding the handling and disposal of Quin2?

A12: While the provided literature doesn't mention specific SHE regulations, it is crucial to handle all chemicals with appropriate safety precautions, consult the material safety data sheet (MSDS), and adhere to local regulations for handling and disposal.

Q13: How is Quin2 metabolized and cleared from the body?

A13: Specific information on the metabolism and excretion of Quin2 in vivo is limited in the provided research papers.

Q14: What types of cell-based assays have utilized Quin2 successfully?

A14: Quin2 has been successfully employed in various cell types, including:

- Neurons: To study calcium transients induced by neurotransmitters and depolarization. []

- Glial cells: To investigate calcium signaling pathways in response to stimuli like serotonin. []

- Lymphocytes: To monitor intracellular calcium changes during activation and proliferation. [, ]

- Platelets: To examine the role of calcium in platelet activation and aggregation. [, ]

- Pancreatic acini: To study the relationship between intracellular calcium and amylase secretion. []

- Osteosarcoma cells: To investigate the effects of bone resorption-stimulating hormones on intracellular calcium levels. []

Q15: Have any animal models or clinical trials utilized Quin2?

A15: The provided research articles primarily focus on in vitro applications of Quin2. Information on animal models or clinical trials utilizing Quin2 is limited in these papers.

Q16: Are there any known mechanisms of resistance to Quin2?

A16: Quin2 is a fluorescent indicator and not a drug, so the concept of resistance doesn't apply in this context.

Q17: What are the potential toxic effects of Quin2 on cells?

A18: As mentioned earlier, high concentrations of Quin2, particularly its AM ester form, can induce cellular toxicity, particularly in hepatocytes. [, , ] This toxicity can manifest as lipid peroxidation, lactate dehydrogenase leakage, and vitamin E loss. [, ]

Q18: How is Quin2 delivered into cells for intracellular calcium measurements?

A19: Researchers utilize the acetoxymethyl ester form of Quin2 (Quin2-AM) for cell loading. The AM groups increase the molecule's lipophilicity, allowing it to cross cell membranes. Once inside the cell, cytoplasmic esterases cleave the AM groups, trapping the active, impermeant Quin2 molecule within the cytosol. []

Q19: Are there specific biomarkers associated with Quin2's effects or cellular responses to it?

A19: The provided literature focuses on Quin2 as a research tool for studying calcium signaling rather than its use as a diagnostic marker.

Q20: How is intracellular Quin2 fluorescence typically measured?

A21: Fluorescence microscopy, often coupled with photomultiplier tubes or image intensifiers, is commonly used to detect Quin2 fluorescence in individual cells or cell populations. [, ] Spectrofluorometers are also used for measuring Quin2 fluorescence in cell suspensions. []

Q21: Are there specific methods to ensure accurate calibration of Quin2 signals?

A22: Yes, accurate calibration of Quin2 signals is crucial for determining intracellular calcium concentrations. This often involves measuring fluorescence at 100% and 0% Ca2+ saturation after lysing cells with detergents like Triton X-100. []

Q22: What is the environmental fate of Quin2?

A22: Further research is needed to assess the environmental impact and degradation pathways of Quin2.

Q23: How does the dissolution rate of Quin2 impact its bioavailability?

A23: More research is required to understand the dissolution characteristics and their influence on the bioavailability of Quin2.

Q24: What are the validated analytical methods for quantifying Quin2?

A24: Specific information on validated analytical methods for Quin2 quantification is not detailed in the provided research.

Q25: What quality control measures are essential during the manufacturing of Quin2?

A25: Manufacturers should follow strict quality control measures to ensure the purity, stability, and reproducibility of Quin2 for research applications.

Q26: Does Quin2 elicit any immunological responses?

A26: The provided literature focuses on Quin2's calcium-binding and fluorescence properties, not its potential immunogenicity.

Q27: Does Quin2 interact with any drug transporters?

A27: More research is required to understand the potential interactions of Quin2 with drug transporters.

Q28: Can Quin2 induce or inhibit drug-metabolizing enzymes?

A28: The provided research papers do not provide information about Quin2's potential to influence drug-metabolizing enzymes.

Q29: What is the biocompatibility profile of Quin2?

A29: While Quin2 is a valuable research tool, its biocompatibility, particularly at high concentrations, requires further investigation.

Q30: Are there any viable alternatives to Quin2 for measuring intracellular calcium?

A31: Yes, several alternatives to Quin2 exist, including Fura-2 and Indo-1. These fluorescent indicators offer improved fluorescence properties and reduced toxicity compared to Quin2. [, ]

Q31: What are the recommended waste disposal procedures for Quin2?

A31: Proper waste disposal of Quin2 should follow local regulations and guidelines for handling chemical waste.

Q32: What are some essential resources for conducting research with Quin2?

A32: Key resources include access to fluorescence microscopes, spectrofluorometers, cell culture facilities, and expertise in cell biology, calcium signaling, and fluorescence-based techniques.

Q33: When was Quin2 first developed and what were the major milestones in its development?

A34: Quin2 was first synthesized and reported as a fluorescent calcium indicator in the early 1980s. [] This marked a significant advancement in studying intracellular calcium signaling, as it provided a method to directly measure cytosolic free calcium concentrations in living cells.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-Bis[(iodomercuri)methyl]-p-dioxane](/img/structure/B1215045.png)